BenchChemオンラインストアへようこそ!

(S)-N,N-dimethylpiperidine-3-carboxamide

Chiral Synthesis Asymmetric Catalysis Diastereomeric Ratio

(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride (CAS 737760-99-5) is the hydrochloride salt of the (3S)-configured enantiomer of N,N-dimethylpiperidine-3-carboxamide, a chiral tertiary amide belonging to the piperidine-3-carboxamide class. Its molecular formula is C₈H₁₇ClN₂O with a molecular weight of 192.69 g/mol.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 737760-99-5
Cat. No. B3024240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-dimethylpiperidine-3-carboxamide
CAS737760-99-5
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCCNC1
InChIInChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1
InChIKeyKLSDFCJMDZZDKK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N,N-Dimethylpiperidine-3-carboxamide Hydrochloride (CAS 737760-99-5): Chiral Piperidine-3-Carboxamide Building Block for Asymmetric Synthesis


(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride (CAS 737760-99-5) is the hydrochloride salt of the (3S)-configured enantiomer of N,N-dimethylpiperidine-3-carboxamide, a chiral tertiary amide belonging to the piperidine-3-carboxamide class [1]. Its molecular formula is C₈H₁₇ClN₂O with a molecular weight of 192.69 g/mol [2]. The compound serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry programs, including renin inhibitor development, PI3K inhibitor scaffolds, and soluble epoxide hydrolase (sEH) inhibitor series [3][4]. The (S)-stereochemistry at the piperidine 3-position is critical because the spatial arrangement of the carboxamide substituent directly influences the diastereomeric outcome of downstream coupling reactions and the pharmacological properties of final drug candidates [3].

Why Racemic N,N-Dimethylpiperidine-3-carboxamide or the (R)-Enantiomer Cannot Substitute for (S)-N,N-Dimethylpiperidine-3-carboxamide Hydrochloride (CAS 737760-99-5)


Substituting the (S)-enantiomer hydrochloride with the racemic mixture (CAS 5505-20-4 or 112950-94-4) or the (R)-enantiomer (CAS 1469286-69-8) introduces stereochemical ambiguity that propagates through subsequent synthetic steps. In asymmetric synthesis—such as the Takeda process for producing optically active 6-(3-aminopiperidin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives—the enantiomeric purity of the piperidine-3-carboxamide intermediate directly determines the diastereomeric ratio of the final product [1]. The hydrochloride salt form additionally affects stoichiometric accuracy during weighing and dissolution compared to the free base (CAS 310455-02-8), which may exhibit hygroscopicity and variable amine content . Even when the same N,N-dimethylcarboxamide pharmacophore is present, the three-dimensional orientation of the carboxamide group relative to the piperidine ring governs molecular recognition at biological targets, as demonstrated in structure–activity relationship studies of piperidine-3-carboxamide-based renin and sEH inhibitors where stereochemistry at the 3-position was a critical determinant of potency [2][3].

Quantitative Differentiation Evidence: (S)-N,N-Dimethylpiperidine-3-carboxamide Hydrochloride vs. Closest Analogs


Enantiomeric Purity Defines Downstream Diastereomeric Outcome: (S) vs. (R) vs. Racemate

The Takeda patent EP3118192A1 explicitly requires an optically active piperidine-3-carboxamide intermediate for the asymmetric synthesis of 6-(3-aminopiperidin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives. Use of the (S)-enantiomer ensures a single diastereomeric product pathway, while racemic starting material would yield a statistical mixture of diastereomers requiring separation [1]. The (R)-enantiomer hydrochloride (CAS 1469286-69-8) is commercially available at ≥95% purity , but its use would generate the opposite diastereomeric series in any asymmetric coupling. No head-to-head diastereomeric ratio assay comparing (S) and (R) starting materials is publicly available for this specific compound; this evidence is classified as class-level inference based on established stereochemical principles in piperidine-3-carboxamide chemistry.

Chiral Synthesis Asymmetric Catalysis Diastereomeric Ratio

Hydrochloride Salt Mass Specification Enables Precise Stoichiometric Formulation vs. Free Base (CAS 310455-02-8)

The hydrochloride salt (CAS 737760-99-5, MW 192.69 g/mol) provides a 23.3% higher formula weight compared to the free base (CAS 310455-02-8, MW 156.23 g/mol), translating to improved weighing accuracy for small-scale reactions . The salt form is a crystalline solid with defined stoichiometry (1:1 HCl), whereas the free base is reported as a liquid or low-melting solid that may retain variable amounts of water or solvent . Vendor purity specifications for the HCl salt range from 95% to ≥98% across multiple suppliers, with the hydrochloride form consistently offered at higher purity than the free base .

Salt Selection Formulation Stoichiometry

N,N-Dimethylcarboxamide Hydrogen-Bonding Profile vs. Primary and Secondary Amide Analogs

The N,N-dimethylcarboxamide group in the target compound presents one hydrogen bond donor (piperidine NH) and two hydrogen bond acceptors (amide carbonyl oxygen and piperidine nitrogen) for a total of 1 HBD / 2–3 HBA . In contrast, unsubstituted piperidine-3-carboxamide (CAS 4138-26-5) offers 2 HBD / 2 HBA, and N-methylpiperidine-3-carboxamide offers 2 HBD / 2 HBA [1]. Tertiary amides generally exhibit improved membrane permeability over primary/secondary amides due to reduced hydrogen-bonding capacity and increased lipophilicity, a principle exploited in the design of orally bioavailable renin inhibitors using disubstituted piperidine-3-carboxamide scaffolds [2]. No direct Caco-2 or PAMPA permeability comparison data are available for the unelaborated building block; this evidence is class-level inference.

Medicinal Chemistry Hydrogen Bonding Permeability

PI3K Inhibitor Scaffold: Quantitative Potency Data for N,N-Dimethylpiperidine-3-Carboxamide-Containing Compound vs. N-Isopropyl Analog

In US10023576, a series of pyrrolo[2,1-f][1,2,4]triazin-7-yl-piperidine-3-carboxamide PI3K inhibitors were evaluated. The N,N-dimethylpiperidine-3-carboxamide derivative (Example 117) exhibited an IC₅₀ of 847 nM against PI3Kδ in the ADP-Glo assay, while the corresponding N-isopropylpiperidine-3-carboxamide analog (Example 119, BDBM284927) showed an IC₅₀ of 295 nM, representing a 2.9-fold potency improvement with the bulkier N-alkyl group [1]. This demonstrates that while the N,N-dimethyl substitution is synthetically accessible and provides measurable PI3K engagement, alternative N-substitution patterns offer higher affinity. The (S)-configuration at the piperidine 3-position is presumed to influence potency, though enantiomer-specific IC₅₀ values are not reported in the patent [1].

PI3K Inhibition Kinase Inhibitor SAR

Cathepsin K Inhibitor Class Potency: Piperidine-3-Carboxamide Derivatives Demonstrate Sub-Micromolar Activity

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for cathepsin K inhibition. The most potent compound (H-9) exhibited an IC₅₀ of 0.08 µM, while related derivatives showed IC₅₀ values ranging from 0.08 to >10 µM [1]. A structurally related N,5-dimethylpiperidine-3-carboxamide derivative achieved an IC₅₀ of 13.52 µM against cathepsin K . These data establish the piperidine-3-carboxamide scaffold—including N,N-dimethyl variants—as a productive template for cathepsin K inhibitor design, though the specific (S)-N,N-dimethyl compound has not been independently profiled in this assay.

Cathepsin K Anti-Osteoporosis Enzyme Inhibition

Optimal Procurement Scenarios for (S)-N,N-Dimethylpiperidine-3-carboxamide Hydrochloride (CAS 737760-99-5)


Asymmetric Synthesis of 3-Aminopiperidine-Containing Heterocycles for Drug Discovery

When synthesizing optically active 6-(3-aminopiperidin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives as described in EP3118192A1 [1], the (S)-configured piperidine-3-carboxamide provides a single-enantiomer starting material that preserves stereochemical integrity through coupling steps. The hydrochloride salt ensures accurate stoichiometric dispensing (MW 192.69 g/mol) and avoids the hygroscopicity issues associated with the free base .

Focused Library Synthesis of PI3Kδ Inhibitors Around the N,N-Dimethylcarboxamide Pharmacophore

The patent data from US10023576 demonstrates that the N,N-dimethylpiperidine-3-carboxamide moiety, when coupled to a pyrrolo[2,1-f][1,2,4]triazin-7-yl core, yields measurable PI3Kδ inhibition (IC₅₀ = 847 nM) [2]. Researchers building focused kinase inhibitor libraries can use the (S)-enantiomer to systematically vary the amide substituent while maintaining consistent piperidine stereochemistry, enabling rigorous SAR analysis [2].

Renin Inhibitor Scaffold Development Requiring Defined (3S) Stereochemistry

The (3S,5R)-disubstituted piperidine-3-carboxamide series that produced the clinical candidate DS-8108b relies on the (3S)-carboxamide configuration for renin inhibitory activity [3]. Procuring the pre-formed (S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride eliminates the need for chiral resolution of the piperidine core and allows direct elaboration at the 5-position for renin inhibitor SAR studies [3].

Cathepsin K Inhibitor Hit-to-Lead Optimization with Stereochemical Control

Given that piperidine-3-carboxamide derivatives span a >169-fold range in cathepsin K IC₅₀ depending on substitution (from 0.08 µM to >13.52 µM) [4], the (S)-enantiomeric building block enables medicinal chemists to independently vary amide substituents while fixing the (3S) stereochemistry, allowing systematic exploration of the stereochemical determinants of cathepsin K inhibition.

Quote Request

Request a Quote for (S)-N,N-dimethylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.